Cas no 1806572-94-0 (1-(7-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone)
![1-(7-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone structure](https://ja.kuujia.com/scimg/cas/1806572-94-0x500.png)
1-(7-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone 化学的及び物理的性質
名前と識別子
-
- 2-Acetyl-7-(bromomethyl)benzo[d]oxazole
- 1-(7-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone
-
- インチ: 1S/C10H8BrNO2/c1-6(13)10-12-8-4-2-3-7(5-11)9(8)14-10/h2-4H,5H2,1H3
- InChIKey: RDJOOPNZIJLITF-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=CC=C2C=1OC(C(C)=O)=N2
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 234
- トポロジー分子極性表面積: 43.1
- 疎水性パラメータ計算基準値(XlogP): 2.3
1-(7-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A081003904-500mg |
2-Acetyl-7-(bromomethyl)benzo[d]oxazole |
1806572-94-0 | 98% | 500mg |
$8,108.78 | 2022-03-31 | |
Alichem | A081003904-250mg |
2-Acetyl-7-(bromomethyl)benzo[d]oxazole |
1806572-94-0 | 98% | 250mg |
$5,574.88 | 2022-03-31 | |
Alichem | A081003904-1g |
2-Acetyl-7-(bromomethyl)benzo[d]oxazole |
1806572-94-0 | 98% | 1g |
$12,663.04 | 2022-03-31 |
1-(7-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone 関連文献
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
1-(7-(Bromomethyl)benzo[d]oxazol-2-yl)ethanoneに関する追加情報
Introduction to Compound CAS No. 1806572-94-0: 1-(7-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone
CAS No. 1806572-94-0, commonly referred to as 1-(7-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzo[d]oxazole ring system substituted with a bromomethyl group at the 7-position and an ethanone group at the 2-position. The combination of these functional groups imparts distinctive chemical properties, making it a valuable compound for research and industrial applications.
The benzo[d]oxazole moiety is a heterocyclic aromatic compound that has been extensively studied due to its versatile reactivity and potential in drug design. The substitution pattern of this compound further enhances its reactivity, particularly due to the presence of the bromomethyl group, which can act as an electrophilic site for various nucleophilic substitutions. This makes 1-(7-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone a promising candidate for use in organic synthesis, particularly in the construction of complex molecules with high functional diversity.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, leveraging modern techniques such as microwave-assisted synthesis and catalytic processes. These methods not only improve the yield but also enhance the purity of the product, making it more suitable for high-end applications. The compound's stability under various reaction conditions has also been a focal point of recent studies, with researchers exploring its potential as an intermediate in the synthesis of bioactive compounds.
In terms of applications, CAS No. 1806572-94-0 has shown promise in the field of medicinal chemistry. Its structural features make it an ideal candidate for exploring interactions with biological targets, such as enzymes and receptors. Preliminary studies have indicated that this compound exhibits moderate inhibitory activity against certain enzymes, suggesting its potential as a lead molecule in drug discovery programs.
Moreover, the compound's electronic properties have been investigated using computational chemistry techniques, providing insights into its reactivity and selectivity in various chemical transformations. These studies have highlighted its ability to participate in both nucleophilic and electrophilic reactions, further broadening its scope of application.
The development of novel materials is another area where this compound has garnered attention. Its unique electronic structure makes it a potential candidate for use in organic electronics, particularly in the development of semiconducting materials and optoelectronic devices. Researchers are actively exploring its integration into polymer frameworks to enhance their electronic properties.
In conclusion, CAS No. 1806572-94-0, or 1-(7-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone, stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application studies, positions it as a key player in future research and development endeavors.
1806572-94-0 (1-(7-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone) 関連製品
- 882803-60-3(6-Cyano-(1H)indazole-3-carbaldehyde)
- 1807183-16-9(Methyl 2,4-difluoro-6-nitrobenzoate)
- 67943-20-8(1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-6-hydroxy-,(6R,7aS)-(9CI))
- 2172066-98-5(Tert-butyl 3-hydroxy-3-(2-oxopropyl)piperidine-1-carboxylate)
- 2163401-80-5(1-(1-methyl-1H-imidazol-2-yl)methylcyclopropane-1-carboxylic acid)
- 1805116-29-3(2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol)
- 1393534-24-1([2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine)
- 1558273-81-6(1-(1,4-dimethylcyclohexyl)piperazine)
- 1781128-20-8((1-methoxycyclohexyl)methanesulfonyl chloride)
- 2728780-39-8(2-(2,6-dioxopiperidin-3-yl)-5-({(2S)-pyrrolidin-2-ylmethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione)




